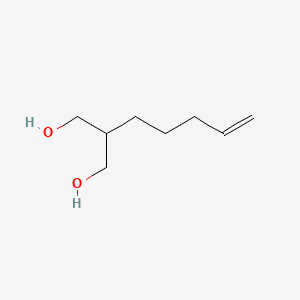
4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method starts with the reaction of 8-hydroxyquinoline with ethyl chloroacetate in the presence of potassium carbonate to form an ester intermediate. This intermediate is then reacted with hydrazine hydrate to form a hydrazide, which subsequently reacts with phenyl isothiocyanate to yield a thiosemicarbazide. The final step involves cyclization of the thiosemicarbazide in the presence of potassium hydroxide to form the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline moiety can be reduced under specific conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced quinoline derivatives.
Substitution: Alkylated or acylated triazole derivatives.
Applications De Recherche Scientifique
4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological targets.
Mécanisme D'action
The mechanism of action of 4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The thiol group can form covalent bonds with cysteine residues in proteins, leading to their inactivation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline derivatives: Such as chloroquine and hydroxychloroquine, known for their antimalarial activity.
Triazole derivatives: Such as fluconazole and itraconazole, used as antifungal agents.
Thiol-containing compounds: Such as captopril, an antihypertensive drug.
Uniqueness
4-Phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazole-3-thiol is unique due to its combination of a triazole ring, quinoline moiety, and thiol group. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
73511-58-7 |
|---|---|
Formule moléculaire |
C18H14N4OS |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
4-phenyl-3-(quinolin-8-yloxymethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H14N4OS/c24-18-21-20-16(22(18)14-8-2-1-3-9-14)12-23-15-10-4-6-13-7-5-11-19-17(13)15/h1-11H,12H2,(H,21,24) |
Clé InChI |
QMYBSZIDEOAKQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=C3N=CC=C4 |
SMILES canonique |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC4=C3N=CC=C4 |
| 73511-58-7 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzenamine, 4-[(3-nitrophenyl)azo]-](/img/structure/B3056633.png)





![1,2,3,4,12,12b-Hexahydroindolo[2,3-a]quinolizin-7(6h)-one](/img/structure/B3056642.png)
